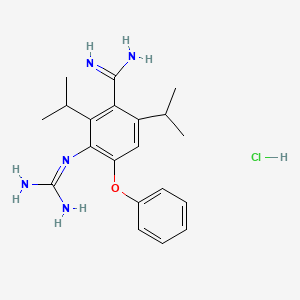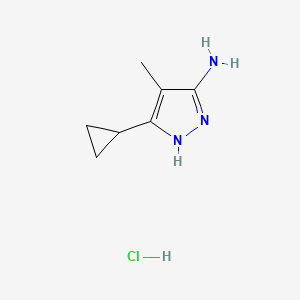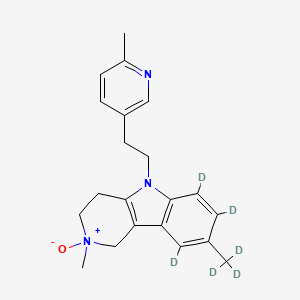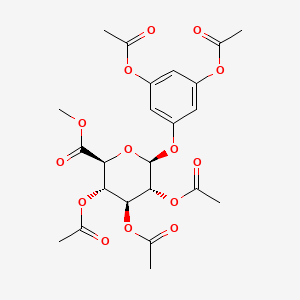
Phloroglucin-diacetate O-Methyl Glucuronide Triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phloroglucin-diacetate O-Methyl Glucuronide Triacetate is a complex organic compound used primarily in scientific research. It is an intermediate in the synthesis of Phloroglucinol Glucuronide, which has applications in preliminary clinical studies for the treatment of diseases such as Hodgkin’s disease and melanoma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phloroglucin-diacetate O-Methyl Glucuronide Triacetate involves multiple steps. The starting material, Phloroglucinol, undergoes acetylation to form Phloroglucin-diacetate. This intermediate is then subjected to glucuronidation and methylation reactions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane, chloroform, and ethyl acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phloroglucin-diacetate O-Methyl Glucuronide Triacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Phloroglucin-diacetate O-Methyl Glucuronide Triacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is used in studies related to cellular metabolism and enzyme activity.
Industry: It is used in the production of pharmaceuticals and other bioactive molecules.
Wirkmechanismus
The mechanism of action of Phloroglucin-diacetate O-Methyl Glucuronide Triacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Phloroglucin-diacetate O-Methyl Glucuronide Triacetate can be compared with other similar compounds such as:
Phloroglucinol Glucuronide: Used in clinical studies for disease treatment.
Morphine-6-glucuronide: A pharmacologically active glucuronide used in pain management.
Propofol O-glucuronide: A metabolite of the anesthetic propofol.
This compound is unique due to its specific structure and the range of reactions it can undergo, making it a valuable compound in various fields of scientific research.
Eigenschaften
Molekularformel |
C23H26O14 |
|---|---|
Molekulargewicht |
526.4 g/mol |
IUPAC-Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(3,5-diacetyloxyphenoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C23H26O14/c1-10(24)31-15-7-16(32-11(2)25)9-17(8-15)36-23-21(35-14(5)28)19(34-13(4)27)18(33-12(3)26)20(37-23)22(29)30-6/h7-9,18-21,23H,1-6H3/t18-,19-,20-,21+,23+/m0/s1 |
InChI-Schlüssel |
AWYHOOAKYJNNHQ-YKZCJQPKSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC(=CC(=C2)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC(=CC(=C2)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



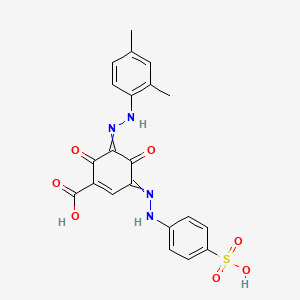
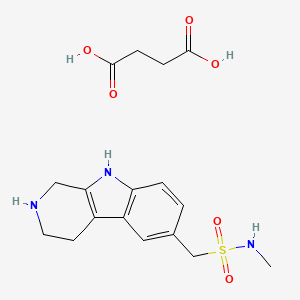
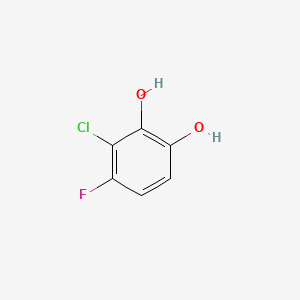

![N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839250.png)
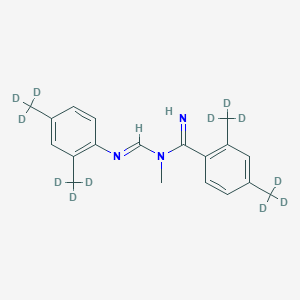
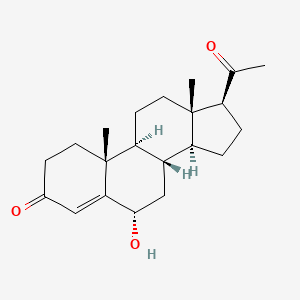
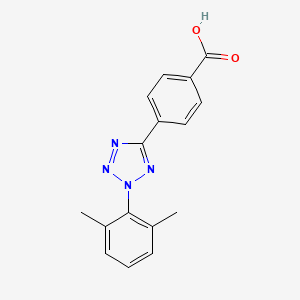
![(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid](/img/structure/B13839268.png)

